2-(2-Octylphenyl)pyridine
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Overview
Description
2-(2-n-Octylphenyl)pyridine is an organic compound with the molecular formula C19H25N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an octyl group attached to the phenyl ring, which is further connected to the pyridine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Octylphenyl)pyridine typically involves the reaction of 2-bromopyridine with 2-n-octylphenylboronic acid in the presence of a palladium catalystThe reaction conditions generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 2-(2-n-Octylphenyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-n-Octylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.
Substitution: Sodium hydride in dimethylformamide as a solvent at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine compounds with various substituents.
Scientific Research Applications
2-(2-n-Octylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-(2-n-Octylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may disrupt the cell membrane of bacteria, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylpyridine
- 2-(2-Methylphenyl)pyridine
- 2-(2-Ethylphenyl)pyridine
Uniqueness
2-(2-n-Octylphenyl)pyridine is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C19H25N |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(2-octylphenyl)pyridine |
InChI |
InChI=1S/C19H25N/c1-2-3-4-5-6-7-12-17-13-8-9-14-18(17)19-15-10-11-16-20-19/h8-11,13-16H,2-7,12H2,1H3 |
InChI Key |
FRNVQRPLDGBTHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1C2=CC=CC=N2 |
Origin of Product |
United States |
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